Cas no 119656-57-4 ((6-oxo-11,12-dihydrodibenzo[b,f]azocin-5(6h)-yl)acetic Acid)
(6-oxo-11,12-dihydrodibenzo[b,f]azocin-5(6h)-yl)acetic Acid Chemical and Physical Properties
Names and Identifiers
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- (6-Oxo-11,12-dihydrodibenzo[b,f]azocin-5(6H)-yl)acetic acid
- Dibenzo[b,f]azocine-5(6H)-acetic acid, 11,12-dihydro-6-oxo-
- 119656-57-4
- CHEMBL274775
- DB-275684
- BDBM50016611
- (6-Oxo-11,12-dihydro-6H-dibenzo[b,f]azocin-5-yl)-acetic acid
- AKOS015969448
- (6-oxo-11,12-dihydrodibenzo[b,f]azocin-5(6h)-yl)acetic Acid
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- MDL: MFCD18459329
- Inchi: 1S/C17H15NO3/c19-16(20)11-18-15-8-4-2-6-13(15)10-9-12-5-1-3-7-14(12)17(18)21/h1-8H,9-11H2,(H,19,20)
- InChI Key: PPDITWWAUXVIGN-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2CCC2C=CC=CC=2N1CC(=O)O
Computed Properties
- Exact Mass: 281.10519334g/mol
- Monoisotopic Mass: 281.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 409
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 57.6Ų
(6-oxo-11,12-dihydrodibenzo[b,f]azocin-5(6h)-yl)acetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | K04946-1g |
Dibenzo[b,f]azocine-5(6H)-acetic acid, 11,12-dihydro-6-oxo- |
119656-57-4 | >95% | 1g |
$388 | 2024-06-05 | |
| eNovation Chemicals LLC | K04946-5g |
Dibenzo[b,f]azocine-5(6H)-acetic acid, 11,12-dihydro-6-oxo- |
119656-57-4 | >95% | 5g |
$1050 | 2024-06-05 | |
| eNovation Chemicals LLC | K04946-1g |
Dibenzo[b,f]azocine-5(6H)-acetic acid, 11,12-dihydro-6-oxo- |
119656-57-4 | >95% | 1g |
$388 | 2025-02-20 | |
| eNovation Chemicals LLC | K04946-5g |
Dibenzo[b,f]azocine-5(6H)-acetic acid, 11,12-dihydro-6-oxo- |
119656-57-4 | >95% | 5g |
$1050 | 2025-02-20 |
(6-oxo-11,12-dihydrodibenzo[b,f]azocin-5(6h)-yl)acetic Acid Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on (6-oxo-11,12-dihydrodibenzo[b,f]azocin-5(6h)-yl)acetic Acid
Introduction to (6-oxo-11,12-dihydrodibenzo[b,f]azocin-5(6h)-yl)acetic Acid (CAS No. 119656-57-4)
(6-oxo-11,12-dihydrodibenzo[b,f]azocin-5(6h)-yl)acetic Acid, identified by its CAS number 119656-57-4, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of dibenzo[b,f]azocin derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structure of this molecule features a fused bicyclic system with an acetic acid moiety, making it a promising candidate for further investigation in drug discovery and development.
The< strong> dibenzo[b,f]azocin scaffold is a heterocyclic compound that has been extensively studied for its pharmacological properties. This scaffold is characterized by a fused ring system consisting of two benzene rings connected by a nitrogen-containing ring. Such structures are often found in bioactive natural products and have shown potential in various therapeutic areas, including central nervous system disorders, inflammation, and cancer. The< strong> acetic acid side chain in (6-oxo-11,12-dihydrodibenzo[b,f]azocin-5(6h)-yl)acetic acid introduces additional functional groups that can influence its biological activity and interactions with biological targets.
Recent research has highlighted the< strong> pharmacological significance of dibenzo[b,f]azocin derivatives. Studies have demonstrated that these compounds can interact with multiple receptor systems and enzymes, leading to various biological effects. For instance, some dibenzo[b,f]azocin derivatives have been shown to modulate neurotransmitter receptors, which could make them useful in treating neurological disorders. Additionally, these compounds have been investigated for their anti-inflammatory and analgesic properties, suggesting potential applications in managing chronic pain and inflammatory conditions.
The< strong> synthesis of (6-oxo-11,12-dihydrodibenzo[b,f]azocin-5(6h)-yl)acetic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the formation of the dibenzo[b,f]azocin core through cyclization reactions, followed by functionalization at specific positions to introduce the acetic acid group. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantioselectivity in the synthesis of this compound.
In terms of< strong> biological activity, (6-oxo-11,12-dihydrodibenzo[b,f]azocin-5(6h)-yl)acetic acid has shown promising results in preclinical studies. Research indicates that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in disease pathways. For example, it has been observed to interact with cytochrome P450 enzymes, which are crucial in drug metabolism. Furthermore, studies suggest that this compound may have neuroprotective properties, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The< strong> chemical properties of (6-oxo-11,12-dihydrodibenzo[b,f]azocin-5(6h)-yl)acetic acid contribute to its stability and solubility characteristics. The presence of the acetic acid group enhances its solubility in polar solvents, facilitating its use in various formulation types. Additionally, the aromatic rings in the dibenzo[b,f]azocin core contribute to its stability against oxidative degradation. These properties make it a suitable candidate for further development into a pharmaceutical agent.
The< strong> future directions for research on (6-oxo-11,12-dihydrodibenzo[b,f]azocin-5(6h)-yl)acetic acid include exploring its mechanism of action in detail and conducting extensive preclinical studies to evaluate its safety and efficacy. Investigating its interactions with specific biological targets will provide insights into its potential therapeutic applications. Additionally, structural modifications can be explored to enhance its pharmacological properties and optimize its pharmacokinetic profile.
In conclusion, (6-oxo-11,12-dihydrodibenzo[b,f]azocin-5(6h)-yl)acetic acid is a structurally complex and biologically active compound with significant potential in pharmaceutical research. Its unique chemical structure and demonstrated biological effects make it an attractive candidate for further investigation into new therapeutic agents. As research continues to uncover the< strong> pharmacological significance of dibenzo[b,f]azocin derivatives, compounds like (6-oxo-11,12-dihydrodibenzo[b,f]azocin-5(6h)-yl)acetic acid are likely to play a crucial role in the development of novel treatments for various diseases.
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